4-Hydrazinylpyridine dihydrochloride
Overview
Description
4-Hydrazinylpyridine dihydrochloride is a chemical compound with the molecular formula C5H9Cl2N3. It is a derivative of pyridine, characterized by the presence of a hydrazine group (-NH-NH2) attached to the pyridine ring. This compound is commonly used in various chemical synthesis processes due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydrazinylpyridine dihydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C .
Another method involves the reduction of the corresponding diazonium salts. For example, unsubstituted 4-hydrazinopyridine can be obtained with a yield of 70% by reacting 4-pyridylpyridinium dichloride with hydrazine hydrate in a basic medium .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis methods but are scaled up to accommodate larger quantities. The choice of solvent and reaction conditions may be optimized for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinylpyridine dihydrochloride undergoes various types of chemical reactions, including:
Reduction: Reduction of diazonium salts to form hydrazinopyridines.
Substitution: Nucleophilic substitution of halogen atoms in pyridines by reaction with hydrazine hydrate.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, copper sulfate, and silver oxide. The reactions are typically carried out in solvents such as ethanol, acetonitrile, and methylene chloride, under controlled temperature conditions .
Major Products Formed
The major products formed from these reactions include substituted hydrazinopyridines, halogenopyridines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydrazinylpyridine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Hydrazinylpyridine dihydrochloride involves its reactivity due to the presence of the hydrazine group. This group allows the compound to participate in various chemical reactions, forming bonds with other molecules and leading to the synthesis of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinopyridine dihydrochloride: Another hydrazinopyridine derivative with similar reactivity but different substitution patterns on the pyridine ring.
2-Hydrazino-2-imidazoline hydrobromide: A related compound with a hydrazine group attached to an imidazoline ring.
Uniqueness
4-Hydrazinylpyridine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. This makes it particularly useful in certain chemical synthesis processes and applications where other hydrazinopyridine derivatives may not be as effective .
Properties
IUPAC Name |
pyridin-4-ylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.2ClH/c6-8-5-1-3-7-4-2-5;;/h1-4H,6H2,(H,7,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYWWASZYKDHGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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